molecular formula C10H8N4O3 B2615786 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone CAS No. 184706-40-9

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone

Cat. No.: B2615786
CAS No.: 184706-40-9
M. Wt: 232.199
InChI Key: BKXFCLQGXYWHEJ-UHFFFAOYSA-N
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Description

Historical Context of Nitrotriazole Derivatives in Heterocyclic Chemistry

The development of nitrotriazole derivatives traces its roots to early 20th-century heterocyclic chemistry, particularly in the synthesis of nitrogen-rich compounds for energetic applications. The triazole ring system, with its three nitrogen atoms, became a focal point due to its inherent stability and potential for functionalization.

Key Historical Developments

Event/Discovery Significance Source
1940s: Synthesis of nitro-substituted triazoles Pioneered methods for introducing nitro groups to triazole rings, enabling applications in explosives
1980s: Medicinal chemistry applications Recognition of nitrotriazoles as bioactive scaffolds, particularly in antiparasitic agents
2000s: Energetic material research Integration of nitrotriazoles into high-performance oxidizers and fuels

The nitro group’s electron-withdrawing nature enhances the triazole ring’s electrophilicity, facilitating further chemical modifications. Early studies emphasized ring transformation reactions, such as nucleophilic substitutions and cycloadditions, to diversify structural motifs. For instance, nitropyrimidinones were explored as precursors for fused-ring systems, though challenges arose due to competing decomposition pathways.

Significance in Energetic Materials Research

The compound’s nitrotriazole core and ketone functionality position it as a precursor or component in advanced energetic materials. Nitrotriazoles are prized for their high nitrogen content, thermal stability, and capacity to release energy through redox reactions.

Energetic Performance Metrics

Compound Thermal Decomposition Temp (°C) Detonation Pressure (GPa) Detonation Velocity (m/s)
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone Not reported Not reported Not reported
Triazene-bridged nitrotriazolate (compound 3) 240.6 34.8 9044
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone 164 Not reported 218 s (specific impulse)
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans 147–228 Not reported Not reported

While direct data on this compound is limited, analogous nitrotriazole derivatives exhibit exceptional thermal stability (e.g., 286.9°C for potassium 5-nitro-3,3′-triazene-1,2,4-triazolate). These compounds are often employed as oxidizers in propellants, leveraging their high oxygen balance and nitrogen-rich composition to enhance combustion efficiency.

Synthetic and Functional Advantages

  • Nitrated Triazole Core : The nitro group at the 3-position of the triazole ring enhances electron deficiency, enabling participation in redox reactions critical for energetic decomposition.
  • Modular Synthesis : The phenyl-ethyl ketone moiety allows for further functionalization, such as alkylation or halogenation, to tailor energetic properties.
  • Compatibility with Energetic Salts : Nitrotriazole derivatives form stable salts with cations like ammonium or potassium, improving handling safety while retaining high energy density.

Recent advances in on-surface synthesis and cyclodehydrogenation have expanded the scope of nitrotriazole-based materials, including core-expanded systems and hybrid heterocycles. These innovations underscore the compound’s versatility as a building block in both synthetic chemistry and materials science.

Properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(8-4-2-1-3-5-8)6-13-7-11-10(12-13)14(16)17/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFCLQGXYWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328825
Record name 2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

184706-40-9
Record name 2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable phenylacetylating agent. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of 1,2,4-triazoles can act against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the nitro group in 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone enhances its efficacy as an antibacterial agent.

Study Bacterial Strain Activity
E. coliEffective
P. aeruginosaEffective

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Research into the anticancer properties of triazole derivatives has revealed promising results. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms .

Herbicidal Activity

Triazole derivatives are recognized for their herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth regulation positions it as a candidate for agricultural applications .

Application Effect
HerbicideInhibits plant growth

Synthesis and Characterization

A study focused on synthesizing various triazole derivatives highlighted the methods used to create this compound. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) were employed for characterization .

Biological Assays

In a comprehensive bioassay, the compound was tested against several microbial strains. The results indicated a dose-dependent response, reinforcing the potential for developing new antimicrobial agents based on this structure .

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Ethanone,2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(1-piperidinyl)- (CAS 110996-75-3)

  • Structure : Replaces the phenyl group with a piperidinyl moiety.
  • This substitution may enhance bioavailability in pharmaceutical contexts .

Sanazole (AK-2123)

  • Structure : N¹-(3-Methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.
  • Function: A clinically tested radiosensitizer. The acetamide and methoxypropyl groups improve water solubility and tissue penetration compared to the target compound’s phenyl-ketone structure.

Heterocycle-Modified Analogs

2-(3-Nitro-1H-Pyrazol-1-yl)-1-Phenylethanone (CAS 5761-58-0)

  • Structure : Replaces 1,2,4-triazole with pyrazole.
  • Impact : Pyrazole’s reduced aromaticity and different electronic properties may lower thermal stability compared to triazole derivatives. The nitro group’s electron-withdrawing effect remains, but altered ring geometry could affect binding in biological targets .

1-[1-(4-Amino-Furazan-3-yl)-5-Methyl-1H-[1,2,3]Triazol-4-yl]-Ethanone

  • Structure: Incorporates a furazan (1,2,5-oxadiazole) ring and an amino group.
  • Furazan’s high oxygen content may improve oxidative stability .

Aromatic Ring-Modified Analogs

2-(4-Chlorophenyl)-1-Phenylethanone (CAS 6332-83-8)

  • Structure : Lacks the triazole ring; features a 4-chlorophenyl group.
  • Physical Properties : Melting point = 138°C, boiling point = 351°C, density = 1.191 g/cm³.
  • Impact : The absence of the triazole-nitro moiety reduces polarity and likely diminishes biological activity compared to the target compound. The chlorophenyl group may enhance lipophilicity .

Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone (CAS 79746-00-2)

  • Structure : Replaces the nitro group with a phenyl substituent on the triazole.
  • This analog may exhibit weaker radiosensitizing properties but improved thermal stability .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties
Target Compound C₁₀H₈N₄O₃ Phenyl, 3-nitro-1,2,4-triazolyl Not reported High electron-withdrawing capacity
2-(4-Chlorophenyl)-1-phenylethanone C₁₄H₁₁ClO 4-Chlorophenyl 138 Lipophilic, high thermal stability
Sanazole C₈H₁₂N₆O₄ 3-Methoxypropyl, acetamide Not reported Water-soluble, radiosensitizer

Research Findings

  • Radiosensitization: The nitro-triazole moiety in the target compound is structurally analogous to sanazole, a known hypoxic cell radiosensitizer.
  • Thermal Stability : Pyrazole analogs (e.g., CAS 5761-58-0) exhibit lower stability than triazole derivatives due to reduced aromaticity, highlighting the triazole ring’s importance in maintaining compound integrity .

Biological Activity

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C10H8N4O3
  • Molecular Weight : 232.2 g/mol
  • CAS Number : Not specified in the sources but can be identified through chemical databases.

The triazole moiety in the compound is known for its stability and biocompatibility, which contributes to its biological activity. Triazole derivatives often exhibit a range of pharmacological effects due to their ability to interact with various biological targets. This compound specifically has been linked to anticancer properties, antibacterial effects, and potential use in treating other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colorectal adenocarcinoma), and MOLT-4 (leukemia) with IC50 values in the sub-micromolar range. This suggests a potent ability to inhibit cancer cell proliferation .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Inhibition of Bacterial Growth : Studies indicate that triazole-based compounds can effectively inhibit the growth of certain bacterial strains, although specific data for this compound needs further exploration .

Case Studies and Research Findings

Study FocusFindings
Anticancer Activity Compound exhibited IC50 values ranging from 0.31 to 1.20 µM across multiple cancer cell lines .
Mechanism of Action Induction of apoptosis and cell cycle arrest were observed in treated cells .
Antibacterial Effects Potential effectiveness against various bacterial strains; specific efficacy data pending .

Q & A

Q. What are the established synthetic routes for 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step pathways involving triazole ring formation and subsequent nitration. A common approach involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by nitration at the triazole ring. For example, hydrazine hydrate reacts with acid chlorides to form hydrazides, which undergo cyclization with thiocarbazates to yield triazole intermediates. Nitration is then performed using nitric acid or nitrating agents under controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for hydrazine:acid chloride), reaction time (4–6 hours for cyclization), and purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Key techniques include:

  • X-ray crystallography : Resolves the nitro group’s position on the triazole ring and confirms molecular geometry (e.g., bond angles and dihedral angles between phenyl and triazole moieties) .
  • FT-IR : The nitro group shows asymmetric stretching at ~1527 cm⁻¹ and symmetric stretching at ~1322 cm⁻¹. The carbonyl (C=O) peak appears at ~1680–1700 cm⁻¹ .
  • ¹H/¹³C NMR : The triazole proton resonates at δ 8.5–9.0 ppm, while the phenyl group shows aromatic protons at δ 7.2–7.8 ppm. The ethanone carbonyl carbon appears at δ 190–200 ppm .

Advanced Research Questions

Q. How can researchers optimize the nitro group’s introduction during synthesis to enhance regioselectivity and purity?

Regioselective nitration requires careful control of electrophilic substitution conditions. Using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) directs nitration to the 3-position of the triazole ring. Computational modeling (DFT) predicts electron density distribution, identifying the most reactive site. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like dinitro derivatives. Purity >98% is achievable with a 65–70% isolated yield .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

Discrepancies in NMR chemical shifts or IR peak positions often arise from solvent effects or crystal packing forces. To address this:

  • Compare experimental X-ray structures (e.g., bond lengths and angles) with DFT-optimized geometries .
  • Use solvent-corrected computational models (e.g., PCM for NMR) to match experimental conditions .
  • Validate vibrational spectra via scaling factors applied to DFT-calculated frequencies .

Q. How does the nitro group affect the compound’s reactivity in nucleophilic substitution reactions compared to non-nitro analogs?

The nitro group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. For example, the triazole ring’s 5-position becomes susceptible to substitution with amines or thiols. In contrast, non-nitro analogs require harsher conditions (e.g., Pd-catalyzed coupling). Kinetic studies show a 3-fold rate increase in nitro-containing derivatives .

Q. What are the challenges in achieving high enantiomeric purity in derivatives of this compound, and what chiral resolution methods are applicable?

Chiral centers may form during functionalization (e.g., hydroxylation or amination). Challenges include racemization under acidic/basic conditions. Resolution methods:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Methodological Guidance

Q. How to design kinetic studies to determine the rate-determining step in the synthesis of this compound?

  • Variable-time analysis : Monitor intermediate formation (e.g., triazole hydrazide) via in-situ FT-IR or HPLC.
  • Arrhenius plots : Measure rate constants at 10°C intervals (e.g., 0–50°C) to calculate activation energy. A sharp increase in rate above 30°C suggests the cyclization step is rate-limiting .

Q. What computational approaches validate the electronic effects of the nitro group on the triazole ring’s aromaticity?

  • NICS (Nucleus-Independent Chemical Shift) : Calculate aromaticity using magnetic shielding tensors. The nitro group reduces aromaticity (NICS = −8 ppm vs. −10 ppm in non-nitro analogs).
  • HOMO-LUMO analysis : The nitro group lowers the LUMO energy (−1.5 eV), enhancing electrophilicity .

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